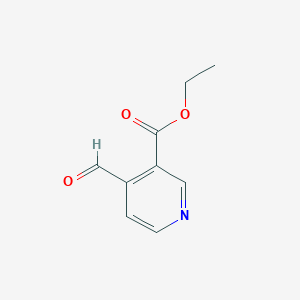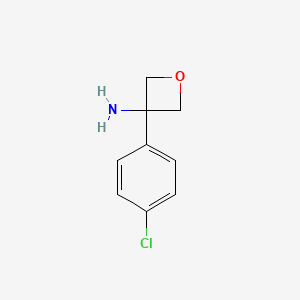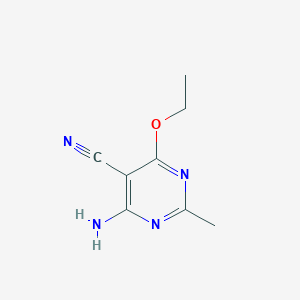![molecular formula C8H5N3O2 B11912037 Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
Pyrido[2,3-d]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridine and pyrimidine rings This compound is of significant interest due to its potential biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the use of dicationic molten salts as catalysts, which allows for the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. The recovery and reuse of catalysts are also considered to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: Pyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide. Reaction conditions often involve heating under reflux or the use of microwave irradiation to accelerate the reaction rates .
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities. For example, the reaction with carboxylic acid chlorides can lead to the formation of pyrimidino[4,5-d][1,3]oxazine derivatives .
科学的研究の応用
Pyrido[2,3-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines . Additionally, it has been investigated for its antioxidant and anti-inflammatory properties .
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as inhibitors of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The binding of these compounds to the active sites of enzymes can disrupt their normal function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds: Similar compounds to pyrido[2,3-d]pyrimidine-4-carboxylic acid include other pyridopyrimidine derivatives such as pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines . These compounds share the core pyridopyrimidine structure but differ in the position of nitrogen atoms and substituents.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological effects .
特性
分子式 |
C8H5N3O2 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H,12,13) |
InChIキー |
MVWKHWPNMXYDDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=CN=C2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)



![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)


![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)


![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
